![molecular formula C18H14ClN3O2S B5871847 methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)
methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate
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Overview
Description
Methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate has been found to have interesting biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have a neuroprotective effect, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate in lab experiments is its potential anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe and effective dosage of this compound for use in lab experiments.
Future Directions
There are several future directions for the study of methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate. One area of research is in the development of new drugs for the treatment of cancer. Further studies are needed to determine the mechanism of action of this compound and to determine its potential as a cancer therapeutic. Another area of research is in the development of new drugs for the treatment of neurological disorders. This compound has been found to have a neuroprotective effect, making it a promising candidate for further research in this area. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound, as well as its potential for use in other areas of scientific research.
Synthesis Methods
The synthesis of methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-4-(4-chlorophenyl)thiazole to yield the desired product.
Scientific Research Applications
Methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.
properties
IUPAC Name |
methyl 4-[(E)-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-24-17(23)14-4-2-12(3-5-14)10-20-22-18-21-16(11-25-18)13-6-8-15(19)9-7-13/h2-11H,1H3,(H,21,22)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKNJXUHZLPOQ-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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